molecular formula C7H16ClN3O B1377320 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride CAS No. 1384429-89-3

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

Cat. No.: B1377320
CAS No.: 1384429-89-3
M. Wt: 193.67 g/mol
InChI Key: KUEJDUONMUMJIK-UHFFFAOYSA-N
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Description

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H16ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a pyrrolidine ring.

Preparation Methods

The synthesis of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of N-ethylpyrrolidine with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability .

Chemical Reactions Analysis

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts

Scientific Research Applications

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride can be compared with other similar compounds, such as:

Biological Activity

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a pyrrolidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its amino and carboxamide functional groups, has been the subject of various studies aimed at understanding its pharmacological effects and mechanisms of action.

  • Molecular Formula : C₇H₁₆ClN₃O
  • Molecular Weight : Approximately 193.68 g/mol
  • IUPAC Name : this compound

The structure of this compound allows for various interactions within biological systems, making it a valuable building block in organic synthesis and pharmaceutical research.

Biological Activities

Research has shown that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:

  • Antioxidant Properties : The compound has been shown to reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Antibacterial and Antifungal Activities : Studies indicate effectiveness against various bacterial and fungal strains.
  • Neuropharmacological Effects : It may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions often involve enzyme inhibition or modulation of receptor activity, which can lead to downstream effects on cellular signaling pathways.

Target Interactions

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and plasticity.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Cell Culture Studies : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting its potential for treating inflammatory conditions.
  • Animal Models : In vivo experiments indicated that administration of the compound resulted in improved outcomes in models of oxidative stress-related disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related pyrrolidine derivatives:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateHigh
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochlorideModerateHighModerate
N-MethylpyrrolidineLowLowHigh

This table highlights how structural variations influence the biological activity of pyrrolidine compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Amination : Reacting ethyl pyrrolidine with appropriate amine sources.
  • Carboxylation Reactions : Utilizing carboxylic acid derivatives to introduce the carboxamide group.

These methods are crucial for producing the compound in sufficient quantities for biological testing and application .

Properties

IUPAC Name

3-amino-N-ethylpyrrolidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-4-3-6(8)5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEJDUONMUMJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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